molecular formula C14H11FN6O2 B2631517 N-(4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 904826-25-1

N-(4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B2631517
CAS No.: 904826-25-1
M. Wt: 314.28
InChI Key: ABRHBJDNPCPTSG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a 4-fluorophenyl group at position 4, a methyl group at position 6, and a 4-nitro-1H-pyrazol-1-yl substituent at position 2.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN6O2/c1-9-6-13(18-11-4-2-10(15)3-5-11)19-14(17-9)20-8-12(7-16-20)21(22)23/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRHBJDNPCPTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-nitrophenylhydrazine with an appropriate β-diketone under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the pyrimidine and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluorine atom can yield various substituted derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:
  • Synthetic Yields :

    • Compound 6a (N-(5-chloro-2-fluorophenyl)-6-methyl-2-(2-methyloxazol-4-yl)pyrimidin-4-amine) and 6b (N-(3-chloro-4-fluorophenyl)-6-methyl-2-(2-methyloxazol-4-yl)pyrimidin-4-amine) were synthesized in high yields (74–81%) via nucleophilic aromatic substitution, suggesting that oxazole and chloro/fluoro substituents are synthetically accessible .
    • In contrast, compound 66 (N-(4-fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine) had a low yield (12.5%), indicating challenges in introducing nitro groups at specific positions . The target compound’s nitro-substituted pyrazole may similarly require optimized reaction conditions.
  • Structural Conformation: Crystal structure analysis of a related compound (N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) revealed that substituents influence dihedral angles and hydrogen bonding.
Key Observations:
  • Radiosensitizing Effects :

    • PPA5 (4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine) demonstrated radiosensitizing effects on lung cancer cells. The nitro group on its phenyl ring may enhance electron-deficient character, promoting DNA damage . The target compound’s nitro-pyrazole moiety could similarly modulate activity, though positional differences (pyrazole vs. phenyl) may alter target specificity.
  • Enzyme Inhibition: Halogenated maleimides (e.g., 28, N-(4-iodophenyl)maleimide) showed comparable IC₅₀ values (~4–7 μM) against monoacylglycerol lipase (MGL), suggesting minimal halogen size effects . For the target compound, the para-fluorophenyl group may contribute to lipophilicity without drastically altering potency, while the nitro group could enhance target binding via dipole interactions.
Table 2: Activity Comparison of Halogen/Nitro-Substituted Analogs
Compound ID Substituent Activity (IC₅₀ or Effect) Reference
28 (Ev6) 4-Iodophenyl IC₅₀ = 4.34 μM (MGL)
19 (Ev6) 4-Fluorophenyl IC₅₀ = 5.18 μM (MGL)
PPA5 (Ev3) 4-Nitrophenyl Radiosensitizing

Structural and Functional Insights

  • Electron-Withdrawing Groups :
    The nitro group in the target compound’s pyrazole ring creates a more electron-deficient pyrimidine core compared to oxazole (e.g., 6a ) or methoxy analogs. This may enhance reactivity in electrophilic substitution or improve binding to electron-rich biological targets .

  • Hydrogen Bonding and Conformation: In crystal structures (e.g., ), substituents like methoxy or chloro groups participate in C–H⋯O/N interactions.

Biological Activity

N-(4-fluorophenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a complex organic compound belonging to the class of pyrazoles, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a fluorophenyl group, a methyl group, and a nitro-substituted pyrazole moiety. Its structural complexity contributes to its diverse biological activities.

1. Antimicrobial Activity

In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, certain pyrazole derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The mechanism often involves the inhibition of biofilm formation, which is critical in managing persistent infections.

2. Anti-inflammatory Properties

Research indicates that compounds similar to this compound possess anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially through the inhibition of specific kinases involved in cellular signaling .

3. Anticancer Potential

Several studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds derived from pyrazoles have shown significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent growth inhibition . The mechanisms often involve inducing apoptosis and autophagy in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of biofilm formation
Anti-inflammatoryModulation of kinase activity
AnticancerInduction of apoptosis and autophagy

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was tested alongside other analogs. The results indicated that it exhibited synergistic effects when combined with conventional antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, disrupting cellular functions.
  • Receptor Modulation : It could bind to receptors that regulate inflammatory responses or cell proliferation.
  • Signal Transduction Interference : By affecting signaling pathways, it may alter cellular responses to external stimuli.

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